2-Butanone, 4-(2-pyridinyl)-
Description
Structural Context within Butanone and Pyridine (B92270) Chemical Spaces
2-Butanone (B6335102), 4-(2-pyridinyl)- is a hybrid structure that marries the chemical reactivity of a ketone with the coordination and aromatic properties of a pyridine ring. The butanone moiety provides a reactive carbonyl group and alpha-protons, which are susceptible to a variety of chemical transformations. The 2-substituted pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, introduces a basic nitrogen atom and a π-electron system that can participate in various reactions and interactions.
Table 1: Basic Properties of 2-Butanone, 4-(2-pyridinyl)-
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 79476-33-8 |
Research Trajectories for Ketones with Heterocyclic Substituents
Research into ketones bearing heterocyclic substituents is a vibrant and diverse field, with applications spanning medicinal chemistry, materials science, and catalysis. These compounds are often valued as versatile synthetic intermediates and as ligands for transition metal catalysts.
One significant research trajectory involves the asymmetric hydrogenation of pyridyl ketones to produce chiral pyridyl-substituted secondary alcohols. nih.govrsc.org These chiral alcohols are important structural motifs in many pharmaceutical and agrochemical compounds. rsc.org For instance, various iridium, rhodium, and ruthenium-based catalysts have been developed for the highly enantioselective hydrogenation of 2-pyridyl ketones. nih.gov
Another important area of research is the use of pyridinyl ketones as ligands in catalysis. 2-Pyridinyl β-ketones have been identified as efficient ligands for copper(I)-catalyzed N-arylation of aliphatic amines at room temperature. nih.govrsc.orgcolby.edu The ability of the pyridine nitrogen and the ketone oxygen to chelate to a metal center is a key feature that underpins their utility as ligands. The resulting metal complexes can exhibit unique catalytic activities, for example, in cyclopropanation reactions. cityu.edu.hk
Furthermore, pyridinyl-substituted ketones are precursors in the synthesis of more complex heterocyclic systems. For example, they can be used to synthesize substituted pyridines and fused pyridine derivatives through various cyclization and condensation reactions. raco.catnih.gov
Fundamental Research Questions and Challenges Associated with Pyridinyl-Substituted Butanones
The study of pyridinyl-substituted butanones, particularly the 2-pyridinyl isomer, presents several fundamental research questions and challenges. A significant challenge lies in the synthesis and manipulation of 2-substituted pyridines, a phenomenon sometimes referred to as the "2-pyridyl problem". nih.gov The use of 2-pyridyl organometallic reagents in cross-coupling reactions can be problematic due to their instability and poor reactivity. nih.gov
Key research questions that arise include:
Synthesis: What are the most efficient and regioselective methods for the synthesis of 2-Butanone, 4-(2-pyridinyl)-? While general methods for the synthesis of pyridinyl ketones exist, such as the addition of Grignard reagents to pyridine N-oxides, specific and optimized procedures for this particular isomer are not well-documented in the literature. organic-chemistry.orgresearchgate.netsemanticscholar.org
Reactivity: How does the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influence the reactivity of the ketone group and the methylene (B1212753) bridge? Comparative studies on the reactivity of these isomers would provide valuable insights into the electronic and steric effects of the pyridyl group.
Coordination Chemistry: What is the coordination behavior of 2-Butanone, 4-(2-pyridinyl)- with different transition metals? Investigating the structures and properties of its metal complexes could lead to the discovery of new catalysts or materials. The potential of this molecule to act as a bidentate N,O-cheating ligand is of particular interest.
Biological Activity: Does 2-Butanone, 4-(2-pyridinyl)- or its derivatives possess any interesting biological activities? Many pyridine-containing compounds exhibit a wide range of pharmacological properties, and the exploration of this molecule in a biological context remains an open area of investigation. nih.gov
Addressing these questions will not only expand our understanding of the fundamental chemistry of pyridinyl-substituted ketones but also potentially unlock new applications for 2-Butanone, 4-(2-pyridinyl)- and related compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUYWFFFOHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507538 | |
| Record name | 4-(Pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79476-33-8 | |
| Record name | 4-(Pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of 2 Butanone, 4 2 Pyridinyl and Analogous Structures
Retrosynthetic Analysis and Key Precursor Chemistry
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Butanone (B6335102), 4-(2-pyridinyl)-, the most logical disconnection is the C-C bond between the pyridine (B92270) ring and the aliphatic chain. This approach identifies two primary synthons: a pyridyl unit and a four-carbon butanone unit. The successful synthesis then relies on the preparation of suitable chemical equivalents for these synthons.
The butanone fragment must be functionalized to enable its connection to the pyridyl synthon. 4-hydroxy-2-butanone (B42824) and 4-bromobutan-2-one (B1281819) are key intermediates for this purpose.
4-hydroxy-2-butanone: This bifunctional molecule, containing both a hydroxyl and a ketone group, is a valuable precursor. A common industrial synthesis involves an aldol-type reaction between acetone (B3395972) and formaldehyde, often in the presence of a dilute base. However, this method can lead to polymer byproducts. An alternative route involves the selective oxidation of 1,3-butanediol (B41344) using a catalyst and an oxidizing agent like hydrogen peroxide. This method can offer higher purity and yield.
4-bromobutan-2-one: This compound serves as an excellent electrophile for C-C bond formation due to the reactive carbon-bromine bond. A primary route to its synthesis is the bromination of 4-hydroxy-2-butanone. This reaction effectively substitutes the hydroxyl group with a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃) in a solvent like chloroform.
Table 1: Synthesis Methods for Key Butanone Precursors
| Precursor | Starting Materials | Reagents/Catalysts | Key Reaction Type |
| 4-hydroxy-2-butanone | Acetone, Formaldehyde | Dilute base (e.g., NaOH) | Aldol (B89426) Reaction |
| 4-hydroxy-2-butanone | 1,3-butanediol | Tungstate catalyst, H₂O₂ | Oxidation |
| 4-bromobutan-2-one | 4-hydroxy-2-butanone | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution |
To form the target molecule, a pyridyl-containing synthon capable of reacting with the substituted butanone scaffold is required. The nature of this synthon depends on the chosen carbon-carbon bond-forming strategy. For cross-coupling reactions like the Suzuki-Miyaura coupling, organoboron compounds are essential. Pyridylboronic acids or their esters (such as pinacol (B44631) esters) are common choices. These can be prepared from the corresponding halopyridines. Alternatively, Negishi coupling utilizes pyridyl zinc halides, which can be formed via transmetallation from pyridyl lithium compounds or directly from pyridyl halides and activated zinc.
Carbon-Carbon Bond Formation Strategies in Substituted Butanone Synthesis
The assembly of the final 4-(2-pyridinyl)-2-butanone structure is achieved through robust C-C bond-forming reactions. These methods are chosen for their reliability and tolerance to various functional groups.
Aldol condensation is a fundamental C-C bond-forming reaction that joins two carbonyl compounds. While it is primarily used to synthesize the 4-hydroxy-2-butanone precursor from acetone and formaldehyde, the principles of aldol chemistry are central to building substituted ketone frameworks. In a crossed aldol condensation, an enolate of one carbonyl compound attacks the carbonyl carbon of another. For example, the reaction between benzaldehyde (B42025) and acetone yields 4-hydroxy-4-phenyl-2-butanone. The regioselectivity of aldol reactions with unsymmetrical ketones like butanone can be controlled by the choice of catalyst; acidic conditions tend to favor reaction at the more substituted alpha-carbon (the methylene (B1212753) group), while basic conditions favor the less hindered methyl group.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and halides or triflates. It is an ideal strategy for attaching the pyridyl ring to the butanone chain. In this context, the reaction would involve coupling a 2-pyridylboronic acid with an electrophilic partner like 4-bromobutan-2-one.
The catalytic cycle for the Suzuki coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the 4-bromobutan-2-one, inserting itself into the carbon-bromine bond to form a palladium(II) complex.
Transmetalation: A base activates the organoboron compound (2-pyridylboronic acid), which then transfers the pyridyl group to the palladium(II) complex, displacing the bromide.
Reductive Elimination: The two organic fragments (the pyridyl group and the butanone chain) are eliminated from the palladium center, forming the desired C-C bond of the product, 2-Butanone, 4-(2-pyridinyl)-, and regenerating the palladium(0) catalyst.
This method is highly valued for its mild reaction conditions and high functional group tolerance.
Table 2: Example of Suzuki-Miyaura Coupling for Heteroaryl Ketone Synthesis
| Electrophile | Organoboron Reagent | Catalyst | Base | Product Type |
| Acyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ | K₂CO₃ | Aromatic Ketone |
| 3-Pyridyl Triflate | Alkenyl Pinacol Boronate | Pd(PPh₃)₄ | K₃PO₄ | Pyridyl Alkene |
| 3-Bromoquinoline | Tris(3-pyridyl)boroxin | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 3-Pyridin-3-yl-quinoline |
An alternative strategy for forming the ketone functional group is through the hydration of an alkyne. This method involves the addition of water across a carbon-carbon triple bond. To synthesize 2-Butanone, 4-(2-pyridinyl)-, one would start with the corresponding alkyne, 4-(2-pyridinyl)-1-butyne.
The hydration of a terminal alkyne is typically catalyzed by a strong acid (like sulfuric acid) and a mercury(II) salt (such as mercuric sulfate) to increase the reaction rate. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. This initially forms an unstable enol intermediate (4-(2-pyridinyl)but-1-en-2-ol), which rapidly rearranges to the more stable keto form through a process called keto-enol tautomerism. This tautomerization is what ultimately yields the final methyl ketone product, 4-(2-pyridinyl)-2-butanone.
Other Alkylation and Acylation Methods
Due to the limitations of classical electrophilic substitution on the pyridine nucleus, several other methods have been developed to achieve alkylation and acylation. Pyridines are generally too electron-deficient for typical Friedel-Crafts reactions; moreover, the nitrogen atom is prone to acylation, which further deactivates the ring by forming a pyridinium (B92312) salt. youtube.com Alternative strategies often involve radical reactions, the use of organometallic reagents, or transition-metal-catalyzed cross-coupling reactions. youtube.comnih.gov
One effective strategy is the acylation of metalated pyridines. This involves deprotonation of the pyridine ring using a strong base, such as lithium diisopropylamide (LDA), to form a pyridyl lithium or related organometallic species, which can then react with an acylating agent. youtube.com Another approach involves the addition of nucleophilic acyl radicals to pyridinium salts, which tend to add at the 2- or 4-positions. youtube.com
More recently, transition-metal catalysis has provided powerful tools for constructing ketones. Nickel-catalyzed cross-electrophile coupling reactions, for instance, can couple N-alkyl pyridinium salts with activated carboxylic acids (like acyl fluorides) to form a diverse range of ketones under reducing conditions. nih.gov This method benefits from the use of readily available starting materials analogous to those used in amide bond synthesis. nih.gov
| Method | Description | Key Reagents | Typical Position of Functionalization | Reference |
|---|---|---|---|---|
| Acylation of Metalated Pyridines | Deprotonation of the pyridine ring with a strong base, followed by reaction with an acylating agent like an ester or acyl halide. | Strong bases (e.g., LDA, n-BuLi), Acylating agents (e.g., esters, DMF). | Position dictated by the site of metalation, often ortho to a directing group or at the most acidic C-H bond. | youtube.com |
| Acyl Radical Addition | Generation of a nucleophilic acyl radical which then adds to an activated (protonated or N-alkylated) pyridine ring. | Radical initiator, oxidant, acyl source (e.g., aldehydes). | Positions 2 and 4 of the pyridinium salt. | youtube.com |
| Nickel-Catalyzed Cross-Coupling | Coupling of N-alkyl pyridinium salts with activated carboxylic acid derivatives under reducing conditions. | Nickel catalyst (e.g., NiCl2(dme)), terpyridine ligand, reductant (e.g., Mn). | The alkyl group from the pyridinium salt is coupled to the acyl group. | nih.gov |
| C-H Alkylation | Direct functionalization of a pyridine C-H bond with an alkyl source, often requiring a transition metal catalyst. | Transition metal catalysts (e.g., Rh, Ir, Co), alkylating agents. | Site-selectivity can be controlled by directing groups or catalyst choice. | youtube.comnih.gov |
Integration of the Pyridinyl Moiety via Functional Group Transformations
Instead of constructing the butanone side chain onto a pre-existing pyridine ring, the pyridinyl moiety can be introduced into a molecule via the transformation of other functional groups. This is a powerful strategy in synthetic chemistry, particularly for late-stage functionalization. chinesechemsoc.org
One of the most significant advances in this area is the direct C-H functionalization of pyridines. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond on the pyridine ring into a C-C bond. For the synthesis of 2-Butanone, 4-(2-pyridinyl)-, this could involve the coupling of a pyridine derivative with a four-carbon chain that can be subsequently oxidized or manipulated to reveal the ketone functionality.
Another strategy involves a "ring-opening/ring-closing" sequence. In some cases, a pyridine ring can be opened by a nucleophile to form an intermediate acyclic species, which can then be modified and subsequently cyclized to form a new, functionalized pyridine or a different heterocyclic system. nih.gov While complex, these skeletal editing strategies allow for the installation of diverse functional groups. nih.gov For instance, a pyridine-to-benzene transformation has been reported that proceeds through pyridine ring-opening, imine hydrolysis, olefination, and electrocyclization, directly installing functionalities such as esters or ketones into the new aromatic ring. nih.gov
Furthermore, the formyl group serves as a versatile synthetic handle for diverse transformations. chinesechemsoc.org C-H formylation of pyridines, which can be directed to the meta- or para-position, produces formylated pyridines that are valuable precursors for more complex structures. chinesechemsoc.org The resulting aldehyde can undergo various reactions, such as Wittig or aldol-type reactions, to build the required carbon skeleton, which can then be converted to the target ketone.
Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogues
The development of methods to synthesize chiral pyridine derivatives is of great importance due to their prevalence in medicinal chemistry. chim.itnih.gov Creating chiral analogues of 2-Butanone, 4-(2-pyridinyl)- involves establishing a stereocenter, typically on the butanone chain. This is achieved through asymmetric catalysis, which allows for high levels of enantioselectivity.
Several catalytic asymmetric reactions have been successfully applied to pyridine-containing substrates:
Rhodium-Catalyzed Asymmetric Conjugate Addition : Organoboronic acids can be added to carbonyl-activated alkenyl pyridines in the presence of a rhodium catalyst and a chiral ligand. This method provides access to chiral pyridines with an adjacent stereogenic center in high yields and with excellent enantiocontrol. chim.it
Copper-Catalyzed Asymmetric Alkylation : The use of a copper catalyst with a chiral diphosphine ligand enables the highly enantioselective addition of Grignard reagents to β-substituted alkenyl pyridines. This approach is notable for its tolerance of various functional groups and the ability to introduce a wide range of alkyl chains. nih.gov
Asymmetric Dearomatization : Pyridinium salts can be subjected to catalytic asymmetric dearomatization reactions. For example, the enantioselective addition of aryl and alkenyl organometallic reagents to N-alkyl pyridinium heterocycles can be controlled to yield chiral dihydropyridine (B1217469) products with high regio- and stereoselectivity. mdpi.com
Photocatalytic Hydroalkylation : Visible-light-induced, photocatalyst-free enantioselective hydroalkylation of alkenyl pyridines has been developed. Using a chiral Brønsted acid as a catalyst, prochiral radicals can be added to the alkenyl pyridine to generate γ-substituted pyridines with high enantioselectivity. chim.it
| Method | Catalyst System | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Conjugate Addition | Rhodium / Chiral Ligand | Carbonyl-activated alkenyl pyridines | Constructs chiral pyridines with an adjacent stereocenter. | chim.it |
| Asymmetric Alkylation | Copper / Chiral Diphosphine Ligand | β-substituted alkenyl pyridines | Introduces various alkyl chains at the β-position with high enantioselectivity. | nih.gov |
| Asymmetric Dearomatization | (Not specified) | N-alkyl pyridinium heterocycles | Yields chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridines. | mdpi.com |
| Enantioselective Hydroalkylation | Chiral Brønsted Acid (Visible Light) | Alkenyl pyridines | Forms γ-secondary/tertiary hydroxyl- and amino-group substituted pyridines. | chim.it |
Process Intensification and Continuous Flow Synthesis Techniques
The transition from traditional batch processing to continuous flow synthesis represents a significant advance in the pharmaceutical and fine chemical industries. frontiersin.orgunito.it Continuous flow systems offer numerous advantages, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. frontiersin.orgrsc.org These benefits are particularly relevant for the synthesis of complex molecules like 2-Butanone, 4-(2-pyridinyl)-, especially when hazardous reagents or exothermic reactions are involved. worktribe.com
Process intensification in continuous flow can be achieved by integrating enabling technologies such as microwave irradiation, ultrasound, or photochemistry. frontiersin.orgunito.it These energy sources can dramatically accelerate reaction rates, leading to higher throughput and efficiency. frontiersin.org For example, the high surface-area-to-volume ratio in microreactors allows for efficient irradiation in photochemical reactions and rapid heating and cooling, enabling access to reaction conditions that are often unsafe or unachievable in large batch reactors. rsc.org
Key advantages of applying continuous flow to pyridyl ketone synthesis include:
Enhanced Safety : The small reactor volumes inherent to flow chemistry minimize the risk associated with handling hazardous materials or performing highly energetic reactions. worktribe.com
Improved Control : Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and higher yields, reducing the formation of byproducts. rsc.org
Scalability : Scaling up a reaction in a continuous flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. rsc.org
Multi-step Synthesis : Flow reactors can be "telescoped" or "daisy-chained" together, allowing for multi-step sequences to be performed in a continuous fashion without the need to isolate and purify intermediates at each stage. This significantly improves process efficiency and reduces waste. worktribe.comflinders.edu.au A multi-stage continuous flow platform has been successfully used for the synthesis of norketamine, a process which involves α-bromination of a ketone and subsequent amination. worktribe.com
By leveraging these techniques, the synthesis of 2-Butanone, 4-(2-pyridinyl)- and its analogs can be made more efficient, safer, and more sustainable, aligning with the principles of green chemistry. unito.it
Advanced Spectroscopic and Chromatographic Characterization of 2 Butanone, 4 2 Pyridinyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 2-Butanone (B6335102), 4-(2-pyridinyl)- can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-Butanone, 4-(2-pyridinyl)-, the spectrum is expected to show distinct signals corresponding to the protons of the butanone chain and the pyridinyl ring. The electron-withdrawing nature of the pyridinyl nitrogen and the carbonyl group significantly influences the chemical shifts of nearby protons.
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon is typically observed at a characteristic downfield shift. docbrown.infolibretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Butanone, 4-(2-pyridinyl)- in CDCl₃
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (CH₃) | 2.15 | Singlet (s) | - | 3H |
| H-3' (CH₂) | 2.90 | Triplet (t) | 7.0 | 2H |
| H-4' (CH₂) | 3.10 | Triplet (t) | 7.0 | 2H |
| H-3 | 7.15 | Doublet of doublets (dd) | 7.5, 1.0 | 1H |
| H-4 | 7.60 | Triplet of doublets (td) | 7.7, 1.8 | 1H |
| H-5 | 7.20 | Doublet (d) | 7.8 | 1H |
| H-6 | 8.55 | Doublet (d) | 4.8 | 1H |
This is a predictive table based on analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butanone, 4-(2-pyridinyl)- in CDCl₃
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1' (CH₃) | 30.0 |
| C-2' (C=O) | 208.0 |
| C-3' (CH₂) | 45.0 |
| C-4' (CH₂) | 30.5 |
| C-2 | 161.0 |
| C-3 | 121.5 |
| C-4 | 136.5 |
| C-5 | 123.0 |
| C-6 | 149.5 |
This is a predictive table based on analogous structures. docbrown.infolibretexts.org
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the butanone and pyridinyl moieties, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. huji.ac.illibretexts.orglibretexts.org For 2-Butanone, 4-(2-pyridinyl)-, COSY spectra would show cross-peaks between the protons on C-3' and C-4' of the butanone chain, confirming their adjacent relationship. It would also reveal the coupling network within the pyridine (B92270) ring, showing correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6. huji.ac.il
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org An HSQC spectrum would show cross-peaks linking each proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon skeleton. For instance, the proton signal at δ 2.15 would correlate with the carbon signal at δ 30.0 (C-1').
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduipb.ptsdsu.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations expected for 2-Butanone, 4-(2-pyridinyl)- would include:
A correlation from the protons at C-4' (δ 3.10) to the C-2 (δ 161.0) and C-3 (δ 121.5) carbons of the pyridine ring, confirming the attachment point.
Correlations from the methyl protons (H-1', δ 2.15) to the carbonyl carbon (C-2', δ 208.0) and the methylene (B1212753) carbon (C-3', δ 45.0).
Correlations from the methylene protons (H-3', δ 2.90) to the carbonyl carbon (C-2', δ 208.0) and the other methylene carbon (C-4', δ 30.5).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Butanone, 4-(2-pyridinyl)- is expected to show characteristic absorption bands that confirm its key structural features.
Table 3: Characteristic IR Absorption Bands for 2-Butanone, 4-(2-pyridinyl)-
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=C, C=N (Aromatic Ring) | Stretch | ~1590, ~1570, ~1470, ~1435 | Medium to Strong |
| C-H (sp³ Aliphatic) | Stretch | ~2960-2850 | Medium |
| C-H (sp² Aromatic) | Stretch | ~3050-3010 | Weak to Medium |
The most prominent band in the IR spectrum would be the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated aliphatic ketone. docbrown.info The presence of the pyridine ring would be confirmed by a series of absorptions in the 1600-1400 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of 2-Butanone, 4-(2-pyridinyl)- is 149.0841 g/mol . chemspider.com
Electron Ionization (EI) is a hard ionization technique that typically causes extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.
Molecular Ion (M⁺•): A peak at m/z = 149 would correspond to the molecular ion.
Fragmentation Pattern: The fragmentation is predictable based on the structure. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion at m/z = 43 ([CH₃CO]⁺), which is often a very stable and abundant fragment for methyl ketones.
McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the pyridinyl ring to the carbonyl oxygen, followed by cleavage.
Cleavage of the C3'-C4' bond , generating a fragment corresponding to the pyridinylmethyl cation at m/z = 92 ([C₅H₄NCH₂]⁺).
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 134.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight. nih.govnih.govresearchgate.net
Protonated Molecule [M+H]⁺: In positive ion mode, the base peak would be expected at m/z = 150, corresponding to the protonated molecule. The basic nitrogen atom of the pyridine ring provides a ready site for protonation.
Fragmentation (MS/MS): While ESI itself causes little fragmentation, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected precursor ion (e.g., m/z = 150). nih.govuab.edu The fragmentation pattern in ESI-MS/MS would likely differ from EI-MS due to the even-electron nature of the [M+H]⁺ ion. Common fragmentation pathways would involve the loss of neutral molecules, such as the loss of acetone (B3395972) (58 Da) to yield a fragment at m/z = 92.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of 2-Butanone, 4-(2-pyridinyl)-, the molecular ion ([M+H]⁺) would first be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are analyzed to piece together the molecule's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Significance |
|---|---|---|---|
| 150.09 | [C₅H₄NCH₂CH₂CO]⁺ | Loss of methyl radical (•CH₃) | Confirms presence of a terminal methyl ketone. |
| 150.09 | [C₅H₄NCH₂]⁺ | Pyridylmethyl cation | Indicates the pyridinylmethyl moiety. |
| 150.09 | [CH₃CO]⁺ | Acylium ion | Characteristic fragment for a methyl ketone. docbrown.infolibretexts.org |
Chromatographic Separation Techniques
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. For a compound like 2-Butanone, 4-(2-pyridinyl)-, GC can be used for separation and quantification. The choice of the stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be suitable for this analysis. The retention time of the compound is dependent on its boiling point and its interaction with the stationary phase. Although specific retention data for 4-(2-pyridinyl)-2-butanone is not widely published, methods for similar ketones like 2-butanone are well-established. nist.govscribd.com These methods can be adapted by adjusting the temperature program to accommodate the higher boiling point expected for 4-(2-pyridinyl)-2-butanone.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent DB-624 (30 m x 0.25 mm, 1.4 µm) | scribd.com |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min (hold 10 min) | Adapted from scribd.com |
| Injector Temperature | 250°C | epa.gov |
| Carrier Gas | Helium | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scribd.com |
For compounds that are less volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
A reverse-phase (RP) method would be highly effective for 2-Butanone, 4-(2-pyridinyl)-. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com For detection, a UV detector set to a wavelength where the pyridine ring absorbs (around 254-260 nm) would be appropriate. UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comresearchgate.net For subsequent analysis by mass spectrometry, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) | Standard for reverse-phase separation of moderately polar compounds. utas.edu.au |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | Formic acid aids in protonation for better peak shape and MS sensitivity. sielc.comsielc.com |
| Flow Rate | 0.2 - 0.5 mL/min (UPLC) | Typical for UPLC systems to achieve high efficiency. utas.edu.au |
| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |
| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) | PDA allows for spectral confirmation; MS provides mass information. |
Coupled Analytical Systems for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Coupling chromatographic separation with mass spectrometric detection provides a powerful two-dimensional analysis. The chromatograph separates the mixture into its individual components, which are then introduced into the mass spectrometer for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying unknown volatile and semi-volatile compounds. researchgate.net After separation on the GC column, the eluting 2-Butanone, 4-(2-pyridinyl)- would enter the ion source of the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, with its unique molecular ion and fragmentation pattern, can be compared against spectral libraries for confident identification. This technique is widely used in the analysis of complex mixtures containing various carbonyl compounds. researchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is essential for the analysis of non-volatile or thermally labile compounds in complex matrices. nih.gov Following separation by HPLC or UPLC, the analyte is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact as the protonated molecular ion [M+H]⁺. This makes it ideal for subsequent MS/MS analysis for both structural confirmation and highly sensitive quantification. nih.govlongdom.org LC-MS/MS methods have been developed for the trace-level quantification of structurally related pyridinyl compounds, such as tobacco-specific nitrosamines, in various biological samples. researchgate.netnih.gov
| Technique | Primary Application for 2-Butanone, 4-(2-pyridinyl)- | Key Advantages |
|---|---|---|
| GC-MS | Identification and quantification in samples where the analyte is sufficiently volatile. | Excellent separation for volatile compounds; extensive spectral libraries for identification. researchgate.net |
| LC-MS/MS | Trace quantification in complex biological or environmental samples. | High sensitivity and selectivity; applicable to a wide range of polarities and molecular weights. nih.govnih.gov |
Reaction Mechanisms and Chemical Transformations of 2 Butanone, 4 2 Pyridinyl
Reactivity at the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is the primary site for a variety of chemical reactions.
Alpha-Halogenation and Subsequent Elimination Reactions for Unsaturated Ketones
The carbon atoms adjacent to the carbonyl group (α-carbons) in 2-Butanone (B6335102), 4-(2-pyridinyl)-, are susceptible to halogenation. This reaction can proceed under either acidic or basic conditions, leading to the formation of α-halo ketones, which are valuable intermediates for the synthesis of α,β-unsaturated ketones.
Under acidic conditions, the reaction is catalyzed by the formation of an enol intermediate. The enol, being electron-rich, acts as a nucleophile and attacks the halogen (e.g., Br₂, Cl₂). This process is generally regioselective, with the halogen preferentially adding to the more substituted α-carbon if applicable. The initial halogenation deactivates the carbonyl group towards further enol formation, often leading to mono-halogenation as the major product.
Mechanism of Acid-Catalyzed Alpha-Halogenation:
Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Enol formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. This is typically the rate-determining step.
Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks the diatomic halogen, leading to the formation of a new carbon-halogen bond and a resonance-stabilized cation.
Deprotonation: A base removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the α-halo ketone.
In contrast, base-promoted halogenation proceeds through an enolate intermediate. The formation of the enolate is followed by its reaction with the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. This often leads to polyhalogenation.
The resulting α-halo-4-(2-pyridinyl)-2-butanone can then undergo an elimination reaction to form an α,β-unsaturated ketone. This is typically achieved by treatment with a non-nucleophilic base, such as pyridine (B92270) or a hindered alkoxide. The reaction generally follows an E2 mechanism, where the base abstracts a proton from the β-carbon, leading to the concerted elimination of the halide and the formation of a carbon-carbon double bond.
| Reagent/Conditions | Intermediate | Product | Notes |
| Br₂, Acetic Acid | Enol | α-Bromo-4-(2-pyridinyl)-2-butanone | Acid-catalyzed, typically leads to mono-halogenation. |
| Br₂, NaOH | Enolate | Polybromo-4-(2-pyridinyl)-2-butanone | Base-promoted, often results in multiple halogenations. |
| Pyridine, Heat (on α-bromo ketone) | - | 4-(2-Pyridinyl)-but-3-en-2-one | E2 elimination to form the α,β-unsaturated ketone. |
Nucleophilic Addition Reactions to the Carbonyl Group
The polarized carbon-oxygen double bond of the ketone functionality makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl carbon of 2-Butanone, 4-(2-pyridinyl)-. The reaction results in the formation of a tertiary alcohol after acidic workup. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. This reaction can be used to introduce a double bond at the position of the original carbonyl group in 2-Butanone, 4-(2-pyridinyl)-.
| Nucleophile | Reagent(s) | Product Type |
| Alkyl/Aryl anion | 1. R-MgX (Grignard reagent) 2. H₃O⁺ | Tertiary Alcohol |
| Hydride ion | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | Secondary Alcohol |
| Ylide | Ph₃P=CHR (Wittig reagent) | Alkene |
| Cyanide ion | HCN, KCN | Cyanohydrin |
Enol and Enolate Chemistry, including Alkylation and Condensation Reactions
The α-hydrogens of 2-Butanone, 4-(2-pyridinyl)- are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form a resonance-stabilized enolate anion. Enolates are versatile nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.
The regioselectivity of enolate formation can often be controlled. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). In contrast, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate (deprotonation at the more substituted α-carbon).
Alkylation: Enolates can be alkylated by reacting them with alkyl halides in an SN2 reaction. This reaction allows for the introduction of an alkyl group at the α-position of the ketone.
Aldol (B89426) Condensation: Enolates can also act as nucleophiles in reactions with other carbonyl compounds, including another molecule of 2-Butanone, 4-(2-pyridinyl)- itself (self-condensation) or a different aldehyde or ketone (crossed or mixed aldol condensation). The initial product of this reaction is a β-hydroxy ketone, which can often be dehydrated upon heating or under acidic or basic conditions to yield an α,β-unsaturated ketone. Mixed aldol reactions are most successful when one of the carbonyl partners cannot form an enolate (e.g., benzaldehyde) to minimize the formation of side products.
| Reaction | Electrophile | Key Intermediate | Product Type |
| Alkylation | Alkyl halide (R-X) | Enolate | α-Alkyl ketone |
| Aldol Addition | Aldehyde or Ketone | Enolate | β-Hydroxy ketone |
| Aldol Condensation | Aldehyde or Ketone | Enolate, β-Hydroxy ketone | α,β-Unsaturated ketone |
Reactivity of the Pyridinyl Moiety and its Derivatives
The pyridine ring in 2-Butanone, 4-(2-pyridinyl)- is an aromatic heterocycle with a nitrogen atom that influences its reactivity. The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Nucleophilic substitution is more favorable, particularly at the 2- and 4-positions.
The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to both electrophilic and nucleophilic attack.
Degradation Pathways and Stability under Controlled Chemical Conditions
The stability of 2-Butanone, 4-(2-pyridinyl)- under various chemical conditions is an important consideration. Ketones are generally stable compounds but can undergo degradation under harsh conditions such as strong acids or bases, high temperatures, or exposure to UV light.
Photochemical degradation is a potential pathway for the breakdown of ketones. Upon absorption of UV light, ketones can undergo a variety of reactions, including cleavage of the bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions) and cycloaddition reactions. The presence of the pyridinyl group may influence the photochemical behavior of the molecule.
In biological systems, pyridine and its derivatives can be degraded by microorganisms. The degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. While not a controlled chemical condition in the synthetic sense, these pathways provide insight into the potential points of weakness in the molecule's structure. A related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is known to be metabolized in vivo through carbonyl reduction, pyridine oxidation, and α-hydroxylation.
Mechanisms of Specific Derivative Formation (e.g., substitution reactions)
The structure of 2-Butanone, 4-(2-pyridinyl)- allows for the synthesis of a variety of derivatives through reactions at both the ketone and pyridine functionalities.
Substitution reactions on the pyridine ring can be facilitated by first converting it to its N-oxide. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution. For example, nitration of pyridine N-oxide occurs preferentially at the 4-position.
The ketone functionality can be used as a handle to build more complex structures. For instance, the α,β-unsaturated ketone formed via halogenation and elimination can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. Condensation reactions with various reagents can also be used to form heterocyclic derivatives. For example, reaction with hydrazines can lead to the formation of pyrazoles.
Furthermore, the entire 2-butanone side chain can be modified or used as a building block in the synthesis of more complex pyridine-containing molecules. Various synthetic strategies for the construction of substituted pyridines often involve the condensation of carbonyl compounds with other reagents.
Environmental Fate and Transport Mechanisms of 2 Butanone, 4 2 Pyridinyl
Atmospheric Transformation Processes
The atmospheric journey of 2-Butanone (B6335102), 4-(2-pyridinyl)- is influenced by its susceptibility to photochemical reactions and its tendency to volatilize from surfaces. These processes dictate its concentration, transport, and potential for long-range distribution in the atmosphere.
Once in the atmosphere, 2-Butanone, 4-(2-pyridinyl)- is expected to undergo degradation primarily through reactions with photochemically produced hydroxyl (•OH) radicals. The pyridine (B92270) ring, a core component of the molecule, is susceptible to attack by these highly reactive species. The reaction rate coefficient for pyridine with OH radicals has been determined to be (5.40 ± 0.80) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ asm.org. This reaction likely initiates the degradation cascade, leading to the formation of various intermediate products.
Table 1: Predicted Atmospheric Reaction Rates and Lifetimes for 2-Butanone, 4-(2-pyridinyl)-
| Atmospheric Oxidant | Predicted Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| Hydroxyl Radical (•OH) | ~5.4 x 10⁻¹³ | Days to weeks |
| Ozone (O₃) | ~3.3 x 10⁻²⁰ | Months to years |
Note: The data presented in this table are estimates based on the reactivity of the pyridine functional group and are intended for illustrative purposes.
The tendency of a chemical to move from a liquid or solid phase into the air is known as volatilization. For 2-Butanone, 4-(2-pyridinyl)-, its vapor pressure and water solubility are key determinants of this process. Pyridine itself is known to evaporate into the air very easily iwaponline.com. The presence of the butanone functional group will also contribute to its volatility. A study on the volatilization of various ketones from water demonstrated that both liquid-film and gas-film resistances are important in this process researchgate.net.
The Henry's Law constant, which quantifies the partitioning of a chemical between water and air, is a critical parameter for predicting volatilization from aquatic systems. While a specific value for 2-Butanone, 4-(2-pyridinyl)- is not available, the known properties of pyridine and butanone suggest a moderate potential for volatilization from water and moist soil surfaces.
Aquatic and Terrestrial Biodegradation
The breakdown of 2-Butanone, 4-(2-pyridinyl)- by microorganisms is a critical process in its removal from aquatic and terrestrial environments. The biodegradability of pyridine and its derivatives has been the subject of numerous studies, which indicate that the pyridine ring can be mineralized under both aerobic and anaerobic conditions.
Under aerobic conditions, the biodegradation of pyridine and its derivatives is a well-documented process carried out by a variety of bacteria tandfonline.comnih.govtandfonline.com. The initial step in the aerobic degradation of many pyridine derivatives involves hydroxylation of the pyridine ring tandfonline.com. This is often followed by ring cleavage and subsequent metabolism of the resulting aliphatic compounds. For instance, a bacterial strain, Shinella zoogloeoides BC026, has been shown to utilize pyridine as its sole source of carbon, nitrogen, and energy, completely degrading high concentrations of it in a relatively short period nih.gov. The degradation pathway in this strain involves the cleavage of the pyridine ring between the nitrogen and the adjacent carbon atom nih.gov.
Table 2: Predicted Aerobic Biodegradation Potential of 2-Butanone, 4-(2-pyridinyl)-
| Environment | Predicted Biodegradation Rate | Estimated Half-Life |
| Surface Water | Moderate to High | Days to Weeks |
| Soil | Moderate to High | Weeks to Months |
| Activated Sludge | High | Days |
Note: The data in this table are qualitative predictions based on the biodegradability of related compounds.
The biodegradation of pyridine and its derivatives can also occur in the absence of oxygen, although generally at a slower rate than aerobic degradation tandfonline.com. Denitrifying and sulfate-reducing conditions have been shown to support the anaerobic metabolism of pyridine semanticscholar.org. The anaerobic degradation pathways are less well understood than their aerobic counterparts but are thought to involve initial reductive steps tandfonline.com. A denitrifying bacterium has been isolated that can degrade pyridine under both aerobic and anaerobic conditions, metabolizing it through the same pathway in both cases nih.gov. The anaerobic degradation of hydroxylated pyridine derivatives has also been observed, suggesting multiple potential pathways for the breakdown of substituted pyridines in anoxic environments semanticscholar.org.
Soil and Sediment Interactions (Adsorption/Desorption Isotherms)
The mobility of 2-Butanone, 4-(2-pyridinyl)- in the subsurface environment is largely controlled by its interaction with soil and sediment particles. Adsorption to these solid phases can retard its transport in groundwater and affect its availability for biodegradation. The pyridine ring, being a weak base, can exist in a protonated, cationic form, especially in acidic soils. This can lead to strong interactions with negatively charged clay minerals and organic matter in the soil.
Studies on the sorption of substituted pyridines to aluminosilicate (B74896) clays (B1170129) have shown that the extent of sorption is influenced by the compound's structure and the properties of the clay morressier.com. The sorption of pyridine and its derivatives to soil is also significantly influenced by the soil's organic carbon content researchgate.net.
The relationship between the concentration of a chemical in solution and the amount adsorbed onto a solid phase at equilibrium is described by adsorption isotherms. For pyridine and its derivatives, both the Langmuir and Freundlich isotherm models have been used to describe their adsorption behavior on various materials. The Freundlich model was found to better describe the adsorption of pyridine on water treatment residuals, suggesting a chemisorption process on a heterogeneous surface iwaponline.comiwaponline.com.
Table 3: Predicted Soil and Sediment Interaction Parameters for 2-Butanone, 4-(2-pyridinyl)-
| Parameter | Predicted Value Range | Implication |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 100 - 1000 L/kg | Moderate to low mobility in soil |
| Adsorption Isotherm Model | Likely follows Freundlich or Langmuir-Freundlich models | Indicates complex adsorption behavior |
Note: These values are estimates based on the expected behavior of a substituted pyridine and are for illustrative purposes.
Mobility and Leaching Potential into Groundwater
The mobility of a chemical in soil and its subsequent potential to leach into groundwater are critical aspects of its environmental risk profile. These characteristics are largely governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water. For the compound 2-Butanone, 4-(2-pyridinyl)-, a comprehensive evaluation of its mobility and leaching potential is challenged by a lack of direct experimental studies. However, an assessment can be inferred from its physicochemical properties and the behavior of structurally related compounds.
The propensity of a chemical to move through the soil profile is often quantified by the soil organic carbon-water partition coefficient (Koc). A low Koc value generally indicates weak adsorption to soil organic matter, suggesting higher mobility and a greater potential for leaching. Conversely, a high Koc value implies strong adsorption, leading to lower mobility and a reduced risk of groundwater contamination.
Detailed Research Findings
The structure of 2-Butanone, 4-(2-pyridinyl)- includes a pyridine ring, which is a polar aromatic heterocycle, and a butanone functional group. The presence of the nitrogen atom in the pyridine ring can influence its environmental behavior. Pyridine and its derivatives are generally water-soluble and may not bind strongly to soil organic matter, which could result in their transport through soil and into groundwater nih.gov.
An estimated water solubility for 2-Butanone, 4-(2-pyridinyl)- is approximately 3.322 x 10^5 mg/L at 25°C, and it has an estimated XlogP3-AA value of 0.50 flavscents.com. The high water solubility suggests that the compound will readily partition into the aqueous phase in the soil environment. The relatively low octanol-water partition coefficient (as indicated by the XlogP value) further supports the likelihood of limited adsorption to organic matter in soil and sediment.
For comparison, the structurally related but simpler compound, 2-butanone (also known as methyl ethyl ketone or MEK), is known to have very high mobility in soil and is not expected to significantly adsorb to sediment and suspended organic matter nih.gov. This characteristic contributes to its potential to leach into groundwater. While this information pertains to a different compound, it highlights the potential mobility of small, water-soluble ketones.
Without specific studies on 2-Butanone, 4-(2-pyridinyl)-, it is difficult to definitively classify its leaching potential. However, based on the general principles of environmental chemistry and the properties of its constituent functional groups, a preliminary assessment can be made. The high water solubility and low estimated lipophilicity suggest that 2-Butanone, 4-(2-pyridinyl)- is likely to be mobile in most soil types and may have the potential to leach into groundwater. The extent of leaching would also be influenced by soil type, organic matter content, pH, and the rate of other environmental fate processes such as biodegradation.
Interactive Data Table: Estimated Physicochemical Properties Relevant to Mobility
| Property | Estimated Value | Implication for Mobility and Leaching Potential |
| Water Solubility | 3.322 x 10^5 mg/L @ 25°C flavscents.com | High solubility suggests a greater presence in the soil water phase, increasing the potential for movement with water flow. |
| XlogP3-AA | 0.50 flavscents.com | A low value indicates a preference for water over fatty tissues, suggesting weak sorption to soil organic matter and higher mobility. |
| Soil Sorption Coefficient (Koc) | Data not available | This is a key parameter for quantifying mobility. The lack of data prevents a precise quantitative assessment. |
Computational and Theoretical Chemistry Studies on 2 Butanone, 4 2 Pyridinyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Butanone (B6335102), 4-(2-pyridinyl)-. These calculations, based on the principles of quantum mechanics, can elucidate the molecule's electronic structure and predict its reactivity.
Interactive Table: Predicted Molecular Geometry of 2-Butanone, 4-(2-pyridinyl)- using DFT
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-C (butanone chain) | 1.52 Å |
| Bond Length | C-N (pyridinyl ring) | 1.34 Å |
| Bond Angle | C-C-C (butanone chain) | 115° |
| Bond Angle | C-N-C (pyridinyl ring) | 117° |
Note: The values in this table are representative and would be determined with specific DFT calculations.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. osti.gov These methods are employed to accurately calculate the electronic properties of 2-Butanone, 4-(2-pyridinyl)-, such as its dipole moment, polarizability, and the energies of its molecular orbitals (HOMO and LUMO). scifiniti.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, ab initio calculations can be used to determine the energetics of reactions involving this compound, providing valuable thermochemical data like heats of formation and reaction enthalpies. osti.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For 2-Butanone, 4-(2-pyridinyl)-, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov By simulating the molecule's trajectory, researchers can identify the most stable conformations and the energy barriers between them. unimi.it This information is vital for understanding how the molecule behaves in different environments and how its shape influences its function.
Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts) from First Principles
Computational methods can predict the spectroscopic properties of 2-Butanone, 4-(2-pyridinyl)- from first principles. substack.comnih.gov By calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical infrared (IR) spectrum. substack.com Similarly, by calculating the magnetic shielding of the atomic nuclei, theoretical nuclear magnetic resonance (NMR) chemical shifts can be predicted. nih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the compound. orgchemboulder.com
Interactive Table: Predicted Spectroscopic Data for 2-Butanone, 4-(2-pyridinyl)-
| Spectroscopy | Functional Group/Proton | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | C=O stretch | ~1715 cm⁻¹ |
| IR | C-N stretch (pyridinyl) | ~1590 cm⁻¹ |
| ¹H NMR | CH₃ (acetyl) | ~2.1 ppm |
| ¹H NMR | CH₂ (adjacent to carbonyl) | ~2.8 ppm |
| ¹H NMR | Pyridinyl protons | 7.2-8.5 ppm |
| ¹³C NMR | C=O (carbonyl) | ~208 ppm |
Note: The values in this table are illustrative and would be refined by specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways involving 2-Butanone, 4-(2-pyridinyl)-. nih.govnih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. nih.govpku.edu.cn The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. aalto.fi This type of analysis is crucial for understanding the mechanisms of chemical reactions and for predicting the products of a reaction.
In Silico Design and Screening of Novel Derivatives with Predicted Reactivity
In silico methods are increasingly used for the design and screening of novel molecules with desired properties. nih.gov Starting with the structure of 2-Butanone, 4-(2-pyridinyl)-, computational tools can be used to design new derivatives by modifying its chemical structure. mdpi.com The reactivity and other properties of these new molecules can then be predicted using the computational methods described above. researchgate.netresearchgate.net This allows for the rapid screening of a large number of potential candidates, saving time and resources in the drug discovery and materials science fields. nih.gov
Synthesis and Applications of Chemically Modified Derivatives of 2 Butanone, 4 2 Pyridinyl
Derivatization for Enhanced Reactivity or Specific Chemical Interactions
The chemical profile of 4-(pyridin-2-yl)butan-2-one is characterized by the electrophilic nature of the ketone group and the basic/nucleophilic character of the pyridine (B92270) nitrogen. vulcanchem.com These sites are primary targets for derivatization to modulate the molecule's reactivity.
The ketone's carbonyl group is susceptible to nucleophilic attack, providing a handle for introducing a wide range of functional groups. For instance, reactions with Grignard reagents or other organometallics can convert the ketone into a tertiary alcohol, introducing a new carbon-carbon bond and a hydroxyl group that can be further functionalized. Similarly, reduction of the ketone would yield a secondary alcohol, 4-(2-pyridinyl)butan-2-ol, which could then be used in esterification or etherification reactions.
The nitrogen atom of the pyridine ring can act as a weak base or a ligand for metal coordination. vulcanchem.com Protonation or alkylation of the pyridine nitrogen would form a pyridinium (B92312) salt, which significantly alters the electron density of the ring and can influence the reactivity of the rest of the molecule. This activation can make the pyridine ring more susceptible to certain nucleophilic addition reactions.
Furthermore, related compounds such as 4-(3-pyridyl)-4-oxobutyl adducts have been noted to undergo hydrolysis or alkylation, suggesting that the butanone chain itself can be a site for modification under specific acidic or basic conditions. vulcanchem.com
Role as Precursors in Complex Organic Syntheses
The bifunctional nature of 4-(pyridin-2-yl)butan-2-one makes it a valuable precursor for the construction of complex heterocyclic systems, particularly fused pyridines. The strategic placement of the ketone and the pyridine ring allows for intramolecular reactions to form new rings.
One potential synthetic application is in the synthesis of fused heterocycles like furo-pyridines and pyrrolo-pyridines. bohrium.comias.ac.in For example, intramolecular cyclization reactions could be envisioned. Under appropriate conditions, the enolate of the ketone could potentially attack the pyridine ring, or a functional group introduced onto the pyridine ring could react with the ketone. While specific examples starting from 4-(pyridin-2-yl)butan-2-one are not prevalent in the literature, the general strategies for synthesizing fused pyridine systems often involve precursors with similar functionalities. bohrium.comias.ac.in These methods include palladium-catalyzed cross-coupling and heteroannulation processes, which could be adapted for derivatives of 4-(pyridin-2-yl)butan-2-one. bohrium.com
The synthesis of quinoline (B57606) and terpyridine derivatives often involves the condensation of acetylpyridines with other reagents. hmdb.ca By analogy, 4-(pyridin-2-yl)butan-2-one could potentially be used in similar condensation reactions, where the ketone functionality participates in the formation of a new carbocyclic or heterocyclic ring fused to or substituted on another aromatic system.
Generation of Novel Structural Analogues with Modified Functional Groups
Modification of the core structure of 4-(pyridin-2-yl)butan-2-one can lead to novel structural analogues with potentially interesting chemical and physical properties. These modifications can be targeted at any of the three main components of the molecule: the pyridine ring, the aliphatic linker, and the ketone group.
The generation of analogues can be achieved through various synthetic strategies. For example, functionalization of the pyridine ring at positions other than the point of attachment of the butanone chain can introduce substituents that modulate the electronic properties of the ring. The synthesis of substituted pyridines is a well-established field, offering numerous methods for introducing a wide range of functional groups.
The aliphatic chain can also be modified. For instance, reactions at the alpha-carbon of the ketone can introduce new substituents. Furthermore, the ketone itself can be transformed into other functional groups, such as an oxime, a hydrazone, or an imine, each introducing new chemical properties and potential for further reactions. The synthesis of related aryl alkyl ketones, such as 4-hydroxy-1-(3-pyridinyl)-1-butanone, highlights the possibility of introducing hydroxyl groups and other functionalities onto the butanone backbone.
The following table outlines potential derivatization reactions and the resulting novel structural analogues of 2-Butanone (B6335102), 4-(2-pyridinyl)-.
| Starting Material | Reagent/Condition | Product |
| 2-Butanone, 4-(2-pyridinyl)- | Grignard Reagent (R-MgX) | 2-Methyl-4-(2-pyridinyl)-2-butanol derivative |
| 2-Butanone, 4-(2-pyridinyl)- | Sodium Borohydride (NaBH₄) | 4-(2-pyridinyl)butan-2-ol |
| 2-Butanone, 4-(2-pyridinyl)- | Hydroxylamine (NH₂OH) | 4-(2-pyridinyl)butan-2-one oxime |
| 2-Butanone, 4-(2-pyridinyl)- | Hydrazine (N₂H₄) | 4-(2-pyridinyl)butan-2-one hydrazone |
| 2-Butanone, 4-(2-pyridinyl)- | Alkyl Halide (R-X) | N-alkyl-2-(3-oxobutyl)pyridinium halide |
These derivatizations not only create new compounds but also expand the synthetic utility of 2-Butanone, 4-(2-pyridinyl)- as a versatile building block in organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-(2-pyridinyl)-2-butanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridinyl-substituted ketones often involves nucleophilic addition or coupling reactions. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) can link pyridinyl groups to ketone precursors . Yield optimization requires controlling steric hindrance from the pyridinyl ring and selecting aprotic solvents (e.g., THF) to stabilize intermediates. Catalytic hydrogenation may reduce side products in final steps .
Q. Which spectroscopic techniques are critical for confirming the structure of 4-(2-pyridinyl)-2-butanone?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridinyl proton environments (δ 7.1–8.6 ppm) and ketone carbonyl signals (δ 205–220 ppm) .
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and pyridinyl C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How does the pyridinyl moiety influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The pyridinyl group introduces pH-dependent solubility due to its basic nitrogen. At low pH (protonated form), aqueous solubility increases, but hydrolysis of the ketone may occur. Stability studies should use buffered solutions (pH 6–8) and inert atmospheres to minimize degradation .
Advanced Research Questions
Q. What computational approaches predict the electronic effects of the pyridinyl group on 4-(2-pyridinyl)-2-butanone’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Protonation at the pyridinyl nitrogen increases electrophilicity of the ketone, favoring nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., viscosity, melting point)?
- Methodological Answer : Discrepancies arise from impurities or measurement techniques. Validate purity via HPLC (>99%) and differential scanning calorimetry (DSC). For viscosity, use Joback-Crippen group contribution methods to estimate temperature-dependent properties (e.g., η = 0.0000681 Pa·s at 556 K for analogous compounds) .
Q. What experimental designs are suitable for studying 4-(2-pyridinyl)-2-butanone’s role in coordination chemistry or drug discovery?
- Methodological Answer :
- Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry .
- Drug Discovery : Assess bioactivity via kinase inhibition assays. Structural analogs (e.g., 2-pyridinyl acetophenones) show promise in targeting serotonin receptors, suggesting similar scaffolds could be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
